![molecular formula C10H14O2 B3379384 (1S)-1-(2-methoxy-5-methylphenyl)ethanol CAS No. 156597-62-5](/img/structure/B3379384.png)
(1S)-1-(2-methoxy-5-methylphenyl)ethanol
Overview
Description
(1S)-1-(2-methoxy-5-methylphenyl)ethanol, also known as L-α-Phenylethanolamine (PEA), is a natural compound found in various plant species. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and cancer research.
Scientific Research Applications
PEA has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and cancer research. In neuroscience, PEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiology, PEA has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular diseases. In cancer research, PEA has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
Mechanism of Action
PEA exerts its effects through various mechanisms, including the modulation of neurotransmitters, the activation of adrenergic receptors, and the inhibition of monoamine oxidase. PEA has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its neuroprotective effects. PEA also activates adrenergic receptors, which results in vasodilation and increased blood flow. Finally, PEA inhibits monoamine oxidase, which increases the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
PEA has been shown to have various biochemical and physiological effects, including increased blood flow, increased energy expenditure, and increased thermogenesis. PEA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
PEA has several advantages for lab experiments, including its natural origin, low toxicity, and easy synthesis. However, PEA also has limitations, including its instability and short half-life.
Future Directions
There are several future directions for PEA research, including the development of PEA-based drugs for the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further research is needed to elucidate the mechanisms of action of PEA and to optimize its synthesis and stability for use in clinical applications.
properties
IUPAC Name |
(1S)-1-(2-methoxy-5-methylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWYDMGMVMECF-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@H](C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-methoxy-5-methylphenyl)ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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